molecular formula C16H22N2 B8748443 1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine

1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8748443
M. Wt: 242.36 g/mol
InChI Key: FZDVISZQJCGYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C16H22N2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

1-benzyl-4-pyrrolidin-1-yl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C16H22N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-3,6-8H,4-5,9-14H2

InChI Key

FZDVISZQJCGYCD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-benzyl piperidone (20.0 g, 53 mmol) and pyrrolidine (14.0 mL, 80 mmol) in 300 mL of toluene was warmed at reflux overnight with azeotropic removal of water. The reaction mixture was then cooled and concentrated under reduced pressure. The resultant dark oil was dissolved in 200 mL of ether, dried over magnesium sulfate, filtered and concentrated under reduced pressure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pyrrolidine (31.8 mL, 0.38 mol) was added to a solution of 1-benzyl-4-piperidinone (48.0 g, 0.25 mol) in toluene (180 mL) and the mixture refluxed under Dean-Stark conditions for 4.5 hours. The reaction mixture was allowed to cool to room temperature and concentrated under reduced pressure to give the title compound as an orange oil (61.8 g, 100%).
Quantity
31.8 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

A solution containing N-benzyl piperidone 1 (5 g, 26.4 mmol) and pyrrolidine 2 (2.82 g, 39.6 mmol) in toluene (60 mL) was heated to reflux with azeotropic removal of water. The reaction mixture was then cooled and concentrated under reduced pressure. The resulting oil was dissolved in ether, dried over magnesium sulfate, and concentrated under reduced pressure. The crude enamine 3 was used in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 1-benzyl-4-piperidone (7.2 g, 39.64 mmol), and pyrrolidine (4.23 g, 59.5 mmol) in toluene (50 mL) is refluxed for 4 hr with a Dean-Stark trap to remove water. The mixture is cooled to rt and removal of solvent in vacuo provides the title compound as a light orange oil, which is used in the next step without further purification.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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